N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cycloaddition reaction involving a suitable diene and dienophile.
Benzodioxine Formation: The benzodioxine moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Final Coupling: The final step involves coupling the morpholine, cyclobutyl, and benzodioxine intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen or the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or benzodioxine derivatives.
Scientific Research Applications
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(piperidin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-{[1-(pyrrolidin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Uniqueness
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different ring structures, such as piperidine or pyrrolidine, leading to variations in their reactivity and biological activity.
Properties
Molecular Formula |
C18H24N2O4 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C18H24N2O4/c21-17(16-12-23-14-4-1-2-5-15(14)24-16)19-13-18(6-3-7-18)20-8-10-22-11-9-20/h1-2,4-5,16H,3,6-13H2,(H,19,21) |
InChI Key |
WNJKASRDFLVCSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2COC3=CC=CC=C3O2)N4CCOCC4 |
Origin of Product |
United States |
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